molecular formula C17H24BrN B13952335 2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane

2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane

Cat. No.: B13952335
M. Wt: 322.3 g/mol
InChI Key: SAOSCGQFXFGPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a bromomethyl group and an azaspirodecane core makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane typically involves multiple steps. One common method starts with the preparation of the azaspirodecane core, followed by the introduction of the benzyl and bromomethyl groups. The reaction conditions often require the use of strong bases and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce new functional groups.

    Reduction Reactions: Reduction can be used to modify the azaspirodecane core.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The azaspirodecane core may also interact with various receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane is unique due to its specific structural features, including the bromomethyl group and the azaspirodecane core. These features confer distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24BrN

Molecular Weight

322.3 g/mol

IUPAC Name

2-benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane

InChI

InChI=1S/C17H24BrN/c18-12-15-6-8-17(9-7-15)10-11-19(14-17)13-16-4-2-1-3-5-16/h1-5,15H,6-14H2

InChI Key

SAOSCGQFXFGPIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CBr)CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.